

7-Ethoxycoumarin-d5 chemical structure and properties

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Compound of Interest		
Compound Name:	7-Ethoxycoumarin-d5	
Cat. No.:	B602617	Get Quote

An In-depth Technical Guide to **7-Ethoxycoumarin-d5**

Introduction

7-Ethoxycoumarin-d5 is the deuterium-labeled form of 7-Ethoxycoumarin, a synthetic derivative of coumarin.[1][2] The parent compound, 7-ethoxycoumarin, is a well-established fluorescent probe substrate for various cytochrome P450 (CYP450) enzymes and is extensively used in the functional characterization of these enzymes, particularly in drug metabolism studies.[3][4] The incorporation of five deuterium atoms on the ethoxy group creates a stable isotope-labeled version that serves as an invaluable tool in modern analytical and metabolic research.

This technical guide provides a comprehensive overview of the chemical structure, properties, metabolism, and key experimental applications of **7-Ethoxycoumarin-d5**. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds for quantitative analysis, pharmacokinetic studies, and metabolic profiling.

Chemical Structure and Properties

7-Ethoxycoumarin-d5 is structurally identical to 7-ethoxycoumarin, except that the five hydrogen atoms on the ethyl group are replaced with deuterium. This substitution results in a higher molecular weight, which allows it to be distinguished from its unlabeled counterpart by mass spectrometry.



Table 1: Chemical Identifiers for 7-Ethoxycoumarin-d5

Identifier	Value
CAS Number	1189956-39-5[3][5]
IUPAC Name	7-(1,1,2,2,2-pentadeuterioethoxy)chromen-2-one[1][6]
Synonyms	7-Ethoxy D5-coumarin, 7-(Ethoxy-d5)-1- benzopyran-2-one, Ethylumbelliferone-d5[1]
Molecular Formula	C11H5D5O3[5]
SMILES	[2H]C([2H])([2H])C([2H]) ([2H])Oc1ccc2C=CC(=O)Oc2c1[6]
InChI Key	LIFAQMGORKPVDH-UHFFFAOYSA-N (non-deuterated)[7][8]

Table 2: Physicochemical Properties of **7-Ethoxycoumarin-d5** and its Parent Compound

Property	7-Ethoxycoumarin-d5	7-Ethoxycoumarin (Parent Compound)
Molecular Weight	195.23 g/mol [1][5]	190.19 g/mol [7]
Appearance	Not specified; likely a solid	Beige crystalline solid / powder[7][8]
Melting Point	Not specified	88-90 °C[8]
Solubility	Not specified	95% ethanol: 50 mg/mL[8]
Fluorescence	Not specified	λex 323 nm; λem 386 nm[8]

Applications in Research and Drug Development

The primary utility of **7-Ethoxycoumarin-d5** stems from its nature as a stable isotope-labeled internal standard.



- Internal Standard: In quantitative analysis using mass spectrometry (LC-MS) or gas
 chromatography-mass spectrometry (GC-MS), an ideal internal standard co-elutes with the
 analyte and compensates for variations in sample preparation, injection volume, and
 ionization efficiency. 7-Ethoxycoumarin-d5 is an excellent internal standard for the precise
 quantification of 7-Ethoxycoumarin in biological samples.[1][3]
- Tracer in Metabolism and Pharmacokinetics: Deuteration can alter the metabolic profile and pharmacokinetics of a drug molecule.[3] This "kinetic isotope effect" can slow down metabolism at the site of deuteration. Researchers use compounds like 7-Ethoxycoumarind5 to trace metabolic pathways and to study the impact of deuterium substitution on drug clearance and bioavailability.[3]

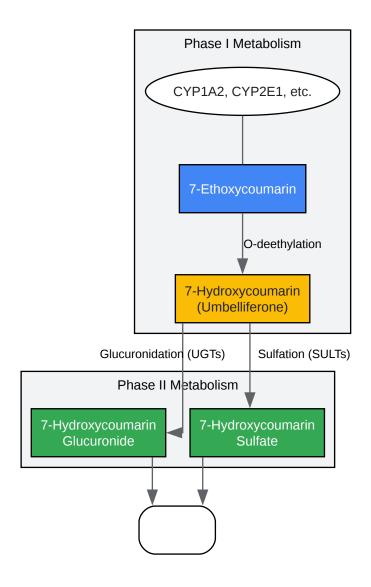
Metabolism of 7-Ethoxycoumarin

The metabolic pathway of the parent compound, 7-ethoxycoumarin, is well-characterized and serves as a model for several key drug metabolism reactions. It is primarily metabolized in the liver by Phase I and Phase II enzymes.[2][9]

- Phase I Metabolism (O-deethylation): The principal Phase I reaction is the O-deethylation of the ethoxy group, catalyzed by multiple cytochrome P450 isoforms, including CYP1A1, CYP1A2, and CYP2E1 in humans.[10] This reaction produces the primary metabolite, 7hydroxycoumarin (also known as umbelliferone).[7][9]
- Phase II Metabolism (Conjugation): The newly formed hydroxyl group on 7-hydroxycoumarin is then readily conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to form water-soluble metabolites that can be easily excreted.[2][9]
- Other Pathways: Additional minor metabolic pathways have been identified, including oxygenation, oxidative ring-opening, and glutathionation.

Significant species differences in the metabolism of 7-ethoxycoumarin have been observed. For instance, 7-hydroxycoumarin glucuronidation is a major pathway in monkeys and rats, while sulfation and glutathionation are more prominent in dogs.[2]





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Caption: Metabolic pathway of 7-Ethoxycoumarin via Phase I and Phase II enzymes.

Experimental Protocols Synthesis of 7-Ethoxycoumarin

A general procedure for the synthesis of 7-ethoxycoumarin involves the Williamson ether synthesis, starting from 7-hydroxycoumarin (umbelliferone).[11]

Protocol:



- Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and condenser, add 7-hydroxycoumarin (1 equivalent), potassium carbonate (K₂CO₃, 3 equivalents), and anhydrous acetone.
- Initial Reflux: Heat the mixture to reflux for approximately 15 minutes under an inert nitrogen atmosphere.
- Addition of Alkyl Halide: Cool the mixture to room temperature and add ethyl bromide (1.5 equivalents) dropwise. For the synthesis of 7-Ethoxycoumarin-d5, deuterated ethyl bromide (bromoethane-d5) would be used instead.
- Final Reflux: Heat the resulting mixture to reflux for 2-6 hours until the reaction is complete (monitored by TLC).
- Work-up: Quench the reaction with water and extract the product into ethyl acetate.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure. The crude product is then purified by column chromatography.[11]

Analytical Method for Quantification in Plasma (LC-MS/MS)

This protocol describes a robust method for analyzing 7-ethoxycoumarin in a biological matrix like plasma using liquid chromatography-tandem mass spectrometry.[12]

Sample Preparation:

- Spike plasma samples with 7-ethoxycoumarin to create calibration standards (e.g., 0.01 μ M to 10.0 μ M).
- For each standard or unknown sample, pipette 35 μL and mix with 35 μL of the internal standard solution (**7-Ethoxycoumarin-d5** in a suitable solvent).
- Precipitate proteins by adding an organic solvent like acetonitrile, vortex, and centrifuge to pellet the precipitated protein.



• Transfer the supernatant for LC-MS/MS analysis.

Table 3: LC-MS/MS Conditions

Parameter	Setting
LC Column	Pursuit XRs C18, 150 × 2 mm, 5 μm[12]
Mobile Phase A	0.1% formic acid in water[12]
Mobile Phase B	0.1% formic acid in acetonitrile[12]
Flow Rate	200 μL/min[12]
Injection Volume	20 μL[12]
Ionization Mode	Electrospray Ionization (ESI), Positive
Drying Gas	25 psi at 400 °C[12]
Nebulizing Gas	25 psi[12]
MS/MS Transition (7-EC)	Q1: m/z 191.0 → Q3: m/z 163.0[12]
MS/MS Transition (7-EC-d5)	Q1: m/z 196.2 → Q3: m/z 168.1 (Predicted)

In Vitro Metabolism Assay using Hepatocytes

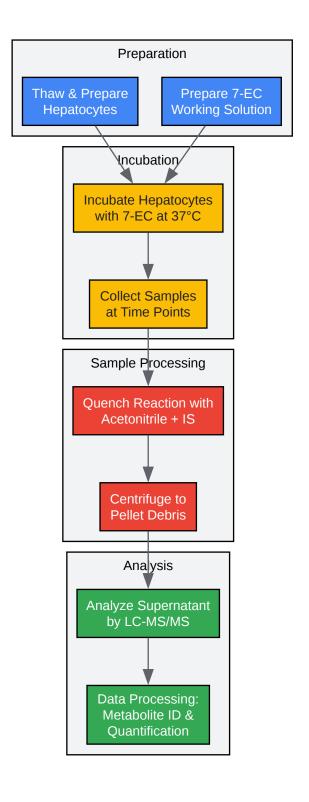
This protocol outlines a typical experiment to study the metabolism of 7-ethoxycoumarin in hepatocytes from different species.[2]

Protocol:

- Hepatocyte Incubation: Incubate cryopreserved hepatocytes (e.g., human, rat, dog, monkey) with 7-ethoxycoumarin at a specific concentration (e.g., 10 μM) in incubation medium at 37°C.
- Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
- Quenching: Immediately quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (**7-Ethoxycoumarin-d5**).



- Sample Processing: Centrifuge the samples to pellet cell debris and proteins.
- Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system to identify and quantify the parent compound and its metabolites.





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